molecular formula C7H13NO B2459963 3-Amino-2-prop-2-enylcyclobutan-1-ol CAS No. 2305255-56-3

3-Amino-2-prop-2-enylcyclobutan-1-ol

Cat. No.: B2459963
CAS No.: 2305255-56-3
M. Wt: 127.187
InChI Key: DLRNSVXXFWPXNN-UHFFFAOYSA-N
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Description

3-Amino-2-prop-2-enylcyclobutan-1-ol: is a cyclobutane derivative with an amino group and a hydroxyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-Amino-2-prop-2-enylcyclobutan-1-ol can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amino alcohols, cyclobutane derivatives.

    Substitution Products: Substituted amines, amides.

Mechanism of Action

The mechanism of action of 3-Amino-2-prop-2-enylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of both an amino group and a hydroxyl group on the cyclobutane ring makes 3-Amino-2-prop-2-enylcyclobutan-1-ol unique compared to other similar compounds.

    Reactivity: The compound’s reactivity is influenced by the strain in the cyclobutane ring and the presence of functional groups, making it a versatile building block for various chemical transformations.

Properties

IUPAC Name

3-amino-2-prop-2-enylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-5-6(8)4-7(5)9/h2,5-7,9H,1,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRNSVXXFWPXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1C(CC1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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